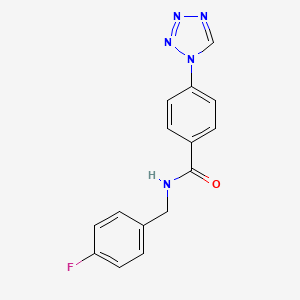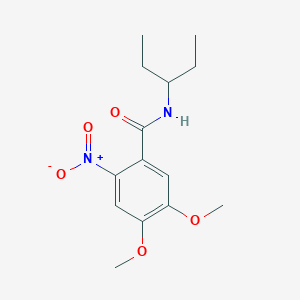![molecular formula C18H18N2OS B5805726 N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5805726.png)
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide, commonly known as DAPH, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DAPH is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in various physiological processes, including inflammation, pain, and fever.
科学研究应用
DAPH has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. DAPH has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing the expression of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide. DAPH also exhibits anti-inflammatory effects by inhibiting the production of prostaglandins and other inflammatory mediators. Moreover, DAPH has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
作用机制
DAPH exerts its pharmacological effects by inhibiting the activity of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide. N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide, DAPH reduces the production of prostaglandins and other inflammatory mediators, thereby exerting its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
DAPH has been shown to exhibit potent anti-inflammatory, analgesic, and neuroprotective effects in various animal models. DAPH reduces the production of prostaglandins and other inflammatory mediators, thereby reducing inflammation and pain. DAPH also reduces oxidative stress and inflammation in the brain, thereby protecting against neurodegenerative disorders.
实验室实验的优点和局限性
DAPH is a potent inhibitor of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide and exhibits significant pharmacological effects in various animal models. However, DAPH has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. Moreover, DAPH may interact with other enzymes and proteins, leading to off-target effects.
未来方向
Future research on DAPH should focus on elucidating its mechanism of action and identifying its potential therapeutic applications in various diseases. Moreover, the development of novel DAPH analogs with improved pharmacological properties could enhance its therapeutic potential. Finally, the development of new drug delivery systems could improve the solubility and bioavailability of DAPH, thereby enhancing its efficacy and safety.
合成方法
The synthesis of DAPH involves a multi-step process that includes the reaction of 3,4-dimethylaniline with carbon disulfide to form the corresponding dithiocarbamate, followed by the reaction of this intermediate with phenylacryloyl chloride to yield the final product. The yield of DAPH can be improved by using a solvent system that contains both polar and nonpolar solvents. The purity of DAPH can be enhanced by recrystallization from a suitable solvent.
属性
IUPAC Name |
(E)-N-[(3,4-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-13-8-10-16(12-14(13)2)19-18(22)20-17(21)11-9-15-6-4-3-5-7-15/h3-12H,1-2H3,(H2,19,20,21,22)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRMLQOOPDZLEF-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(3,4-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-furyl)methanone](/img/structure/B5805644.png)


![1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5805673.png)
![methyl 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoate](/img/structure/B5805680.png)
![4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5805689.png)

![ethyl 2-{[(2-furoyloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5805705.png)
![methyl 2-[(cyclohexylacetyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5805710.png)
![methyl 2-[(2,6-difluorobenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5805715.png)
methyl]amino}benzenesulfonamide hydrochloride](/img/structure/B5805717.png)
![N'-{4-[(4-bromobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5805735.png)
![4-{2-[(3-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5805741.png)
